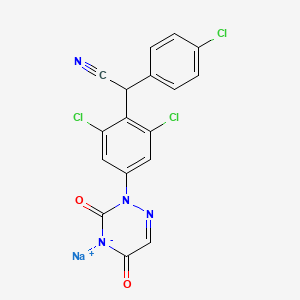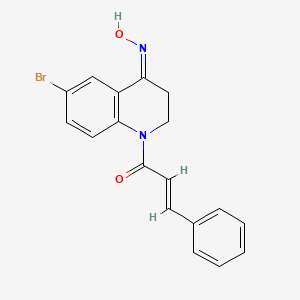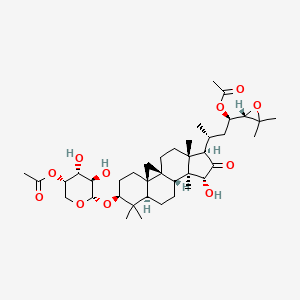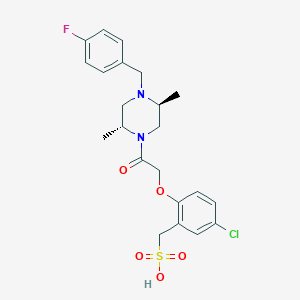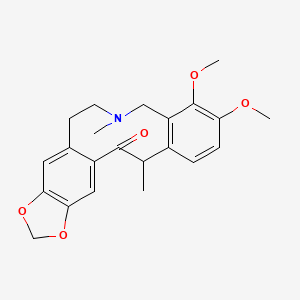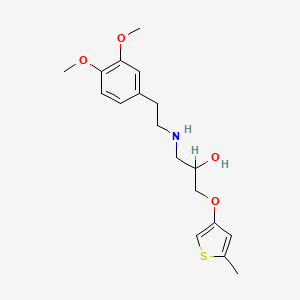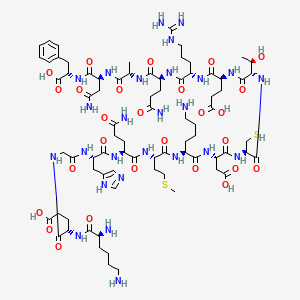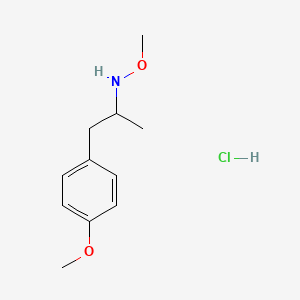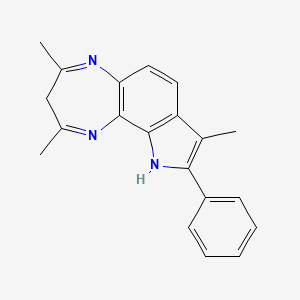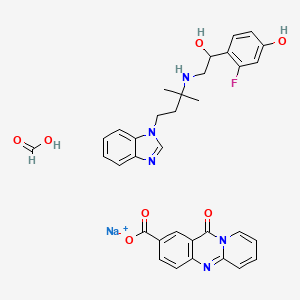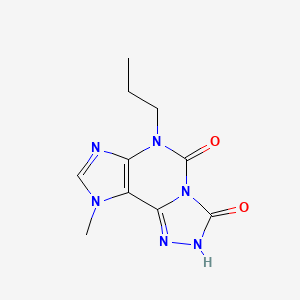
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The resulting intermediate is then subjected to further reactions to introduce the triazolium and methyl sulfate groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the phenyl or triazolium groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazolium moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as dyes and polymers, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors. The triazolium moiety can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The pathways involved often include electron transfer, hydrogen bonding, and covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenylazo compounds: These compounds share the azo and phenyl groups but lack the triazolium and methyl sulfate moieties.
1,4-Dimethyl-1,2,4-triazolium compounds: These compounds contain the triazolium group but differ in the substituents attached to the triazole ring.
Uniqueness
3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
72987-19-0 |
|---|---|
Fórmula molecular |
C22H28N6O6S |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;methyl sulfate |
InChI |
InChI=1S/C21H25N6O2.CH4O4S/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)22-23-21-24-26(3)16-25(21)2;1-5-6(2,3)4/h5-13,16H,4,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
NDBWUXLRQJCNOC-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NN(C=[N+]3C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


